3-(2,4-Dioxohexahydropyrimidin-1-yl)-4-propoxy-benzoic acid
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Overview
Description
3-(2,4-dioxo-1,3-diazinan-1-yl)-4-propoxybenzoic acid: is an organic compound that belongs to the family of benzoic acid derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2,4-dioxo-1,3-diazinan-1-yl)-4-propoxybenzoic acid typically involves a multi-step reaction process. One common method includes the reaction of 2-aminobenzamide, dimethyl malonate, p-anisidine, and p-nitrobenzaldehyde under reflux conditions in ethanol. This reaction proceeds through a one-pot, four-component reaction mechanism.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity. The reaction conditions are carefully controlled to maintain the integrity of the compound and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: 3-(2,4-dioxo-1,3-diazinan-1-yl)-4-propoxybenzoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the diazepanone ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted diazepanone derivatives.
Scientific Research Applications
Chemistry: In chemistry, 3-(2,4-dioxo-1,3-diazinan-1-yl)-4-propoxybenzoic acid is used as a building block for the synthesis of more complex molecules.
Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. Its ability to interact with specific enzymes makes it a candidate for drug development and biochemical studies.
Medicine: In medicine, 3-(2,4-dioxo-1,3-diazinan-1-yl)-4-propoxybenzoic acid is explored for its therapeutic potential. It is investigated for its anti-inflammatory and anti-cancer properties, making it a promising compound for pharmaceutical research.
Industry: In the industrial sector, this compound is used in the development of new materials with specific properties. Its stability and reactivity make it suitable for applications in coatings, adhesives, and polymers.
Mechanism of Action
The mechanism of action of 3-(2,4-dioxo-1,3-diazinan-1-yl)-4-propoxybenzoic acid involves its interaction with molecular targets such as enzymes and receptors. The diazepanone ring allows for specific binding to active sites, inhibiting enzyme activity or modulating receptor function. This interaction can lead to various biological effects, including anti-inflammatory and anti-cancer activities.
Comparison with Similar Compounds
2-(2,4-Dioxo-1,3-diazinan-1-yl)acetic acid: This compound shares the diazepanone ring but differs in the substituent on the benzoic acid moiety.
4-(2,4-Dioxo-1,3-diazinan-1-yl)-3-methylbenzoic acid: Similar structure with a methyl group instead of a propoxy group.
Uniqueness: 3-(2,4-dioxo-1,3-diazinan-1-yl)-4-propoxybenzoic acid is unique due to its propoxy substituent, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C14H16N2O5 |
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Molecular Weight |
292.29 g/mol |
IUPAC Name |
3-(2,4-dioxo-1,3-diazinan-1-yl)-4-propoxybenzoic acid |
InChI |
InChI=1S/C14H16N2O5/c1-2-7-21-11-4-3-9(13(18)19)8-10(11)16-6-5-12(17)15-14(16)20/h3-4,8H,2,5-7H2,1H3,(H,18,19)(H,15,17,20) |
InChI Key |
HUDBAVPJVDDVNF-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=C(C=C(C=C1)C(=O)O)N2CCC(=O)NC2=O |
Origin of Product |
United States |
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